molecular formula C14H16N2O3 B1409027 Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 1858241-48-1

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B1409027
CAS RN: 1858241-48-1
M. Wt: 260.29 g/mol
InChI Key: LGLHOQQNHUUXMD-UHFFFAOYSA-N
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Description

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate (HMPC) is a new bacteriostatic agent against methicillin-resistant Staphylococcus aureus . It shows bacteriostatic activity against S. aureus and rescues Caenorhabditis elegans from S. aureus infection .

Scientific Research Applications

Crystal Structure Studies

Research on similar compounds, such as Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has focused on their crystal structures. These studies involve one-pot synthesis methods and detailed crystallography, which are essential for understanding the physical and chemical properties of these compounds (Saeed, Arshad, & Flörke, 2012).

Spectral and Theoretical Investigations

Similar pyrazole-4-carboxylic acid derivatives have been the subject of combined experimental and theoretical studies. These studies encompass NMR, FT-IR spectroscopy, and thermo gravimetric analysis, providing insights into the molecular structure and behavior of these compounds (Viveka et al., 2016).

Microwave-Assisted Synthesis

Research has explored the microwave-assisted synthesis of related compounds, demonstrating efficient methods to produce carboxamides, which are significant in various chemical applications (Milosevic et al., 2015).

Selective Induced Polarization Studies

Studies on pyrazole ester derivatives, including those similar to Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have investigated their interaction with acetone molecules. These interactions are critical for understanding molecular binding and stability, which have implications in various fields of chemistry (Tewari et al., 2014).

Novel Derivative Synthesis for Biological Evaluation

Research has also been conducted on synthesizing novel derivatives of similar compounds for biological evaluation. These studies are crucial for developing new pharmaceuticals and understanding the bioactivity of these compounds (Zheng et al., 2010).

Bactericidal Activities

Some derivatives of similar compounds have been synthesized and tested for their bactericidal activities. These studies contribute to the development of new antibacterial agents (Xin-hua, Shifan, & Baoan, 2007).

Synthesis and Auxin Activities

Research into the synthesis of acylamides with substituted pyrazole and thiadiazole derivatives, including studies on their auxin activities, expands the understanding of agricultural chemicals (Yue et al., 2010).

Inhibitors of Dihydroorotate Dehydrogenase

Studies have been conducted on the synthesis of pyrazole derivatives as potential inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase, a key target in malaria treatment (Vah et al., 2022).

Mechanism of Action

Target of Action

The primary target of Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (HMPC) is the global transcriptional regulator MgrA in Staphylococcus aureus . MgrA is a key player in the regulation of virulence genes and antibiotic resistance in S. aureus .

Mode of Action

HMPC interacts with its target, MgrA, in a yet unknown mechanism . It has been observed that allS. aureus mutants resistant to HMPC acquired missense mutations at distinct codon positions in MgrA . This suggests that HMPC may interfere with the normal function of MgrA, thereby inhibiting the bacterium’s ability to express virulence genes and develop antibiotic resistance .

Biochemical Pathways

It has been noted that secondary mutations in the phosphatidylglycerol lysyltransferase fmtc/mprf were observed in hmpc-resistantS. aureus mutants . This enzyme is involved in the synthesis of lysyl-phosphatidylglycerol, a major component of the bacterial cell membrane, suggesting that HMPC may affect cell membrane integrity .

Result of Action

HMPC shows bacteriostatic activity against S. aureus, indicating that it inhibits bacterial growth rather than killing the bacteria outright . It has been found to rescue Caenorhabditis elegans from S. aureus infection, demonstrating its potential therapeutic effects .

Action Environment

It is known that the overuse of antibiotics in medicine and agriculture, which can create a challenging environment for new antimicrobials like hmpc, has led to the emergence of multidrug-resistant bacterial strains . Therefore, understanding how HMPC performs under different environmental conditions is crucial for optimizing its use as a therapeutic agent.

properties

IUPAC Name

propyl 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-9-19-14(18)12-10(2)15-16(13(12)17)11-7-5-4-6-8-11/h4-8,15H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLHOQQNHUUXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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